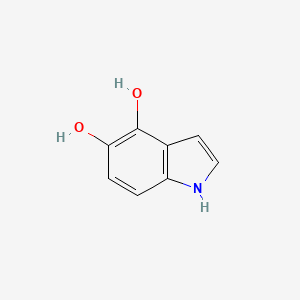
Yttrium(iii)hexafluoroacetylacetonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Y(C5HF6O2)3
. This compound is notable for its use in various scientific and industrial applications, particularly in the fields of materials science and catalysis.Preparation Methods
Synthetic Routes and Reaction Conditions
Yttrium(iii)hexafluoroacetylacetonate can be synthesized through the reaction of yttrium chloride with hexafluoroacetylacetone in the presence of a base such as sodium hydroxide. The reaction typically proceeds as follows:
YCl3+3C5HF6O2+3NaOH→Y(C5HF6O2)3+3NaCl+3H2O
The reaction is usually carried out in an organic solvent such as ethanol or acetone, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but may involve more efficient and scalable processes. These can include continuous flow reactors and automated crystallization systems to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Yttrium(iii)hexafluoroacetylacetonate undergoes various chemical reactions, including:
Coordination Reactions: It can form complexes with other ligands, altering its chemical properties.
Substitution Reactions: The hexafluoroacetylacetonate ligands can be replaced by other ligands under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: These can alter the oxidation state of yttrium, although yttrium(iii) is generally stable.
Reducing Agents: Rarely used as yttrium(iii) is already in a relatively low oxidation state.
Solvents: Organic solvents like ethanol, acetone, and toluene are commonly used in reactions involving this compound.
Major Products
The major products of reactions involving this compound depend on the specific reagents and conditions used. For example, coordination with different ligands can produce a variety of yttrium complexes.
Scientific Research Applications
Chemistry
In chemistry, yttrium(iii)hexafluoroacetylacetonate is used as a precursor for the synthesis of yttrium-containing materials, including yttrium oxide and yttrium-based superconductors. It is also employed in catalysis, where it can act as a catalyst or catalyst precursor in various organic reactions.
Biology and Medicine
While not as common, this compound has potential applications in biology and medicine, particularly in the development of imaging agents and radiopharmaceuticals. Yttrium-90, a radioactive isotope of yttrium, is used in cancer treatment, and compounds like this compound can be used to deliver yttrium-90 to specific biological targets.
Industry
In industry, this compound is used in the production of advanced materials, including phosphors for lighting and displays, and as a precursor for thin-film deposition in electronics manufacturing.
Mechanism of Action
The mechanism by which yttrium(iii)hexafluoroacetylacetonate exerts its effects depends on its specific application. In catalysis, it can facilitate various chemical transformations by stabilizing transition states and intermediates. In materials science, it acts as a source of yttrium ions, which can incorporate into crystal lattices or form new compounds with desirable properties.
Comparison with Similar Compounds
Similar Compounds
Yttrium(iii)acetylacetonate: Similar in structure but lacks the fluorine atoms, resulting in different chemical properties.
Lanthanum(iii)hexafluoroacetylacetonate: Another rare earth metal complex with similar applications but different ionic radius and electronic properties.
Aluminum(iii)hexafluoroacetylacetonate: Used in similar applications but with different reactivity due to the different metal center.
Uniqueness
Yttrium(iii)hexafluoroacetylacetonate is unique due to the presence of yttrium, a rare earth element with specific electronic and ionic properties. The hexafluoroacetylacetonate ligands provide stability and solubility in organic solvents, making it particularly useful in various chemical processes and material synthesis.
Properties
Molecular Formula |
C15H3F18O6Y |
|---|---|
Molecular Weight |
710.06 g/mol |
IUPAC Name |
1,1,1,5,5,5-hexafluoropentane-2,4-dione;yttrium(3+) |
InChI |
InChI=1S/3C5HF6O2.Y/c3*6-4(7,8)2(12)1-3(13)5(9,10)11;/h3*1H;/q3*-1;+3 |
InChI Key |
AJVDSGQQIVVYRX-UHFFFAOYSA-N |
Canonical SMILES |
[CH-](C(=O)C(F)(F)F)C(=O)C(F)(F)F.[CH-](C(=O)C(F)(F)F)C(=O)C(F)(F)F.[CH-](C(=O)C(F)(F)F)C(=O)C(F)(F)F.[Y+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B13114380.png)
![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-thiol](/img/structure/B13114388.png)











![5-Fluoro-N,2-dimethyl-N'-((6-(pyridin-3-yl)imidazo[1,2-a]pyridin-3-yl)methylene)benzenesulfonohydrazide](/img/structure/B13114456.png)
